REACTION_SMILES
|
[Br:1][c:2]1[c:3]([N:4]([CH3:5])[CH3:6])[c:7]([CH3:11])[cH:8][cH:9][cH:10]1.[C:12]([Li:13])([CH3:14])([CH3:15])[CH3:16].[CH3:17][CH2:18][CH2:19][CH2:20][CH3:21].[CH3:27][CH2:28][O:29][CH2:30][CH3:31].[O:22]=[CH:23][N:24]([CH3:25])[CH3:26]>>[c:2]1([CH:23]=[O:22])[c:3]([N:4]([CH3:5])[CH3:6])[c:7]([CH3:11])[cH:8][cH:9][cH:10]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1cccc(Br)c1N(C)C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Li]C(C)(C)C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCCCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Type
|
product
|
Smiles
|
Cc1cccc(C=O)c1N(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |